molecular formula C21H27N5O4S B13356622 methyl 3-(5-{2-[(2-ethoxy-2-oxoethyl)amino]-2-adamantyl}-1H-tetraazol-1-yl)-2-thiophenecarboxylate

methyl 3-(5-{2-[(2-ethoxy-2-oxoethyl)amino]-2-adamantyl}-1H-tetraazol-1-yl)-2-thiophenecarboxylate

Cat. No.: B13356622
M. Wt: 445.5 g/mol
InChI Key: GDMJMTILMVXRBL-UHFFFAOYSA-N
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Description

Methyl 3-(5-{2-[(2-ethoxy-2-oxoethyl)amino]-2-adamantyl}-1H-tetraazol-1-yl)-2-thiophenecarboxylate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(5-{2-[(2-ethoxy-2-oxoethyl)amino]-2-adamantyl}-1H-tetraazol-1-yl)-2-thiophenecarboxylate involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the adamantyl-tetrazole intermediate: This involves the reaction of 2-adamantylamine with sodium azide and triethyl orthoformate to form the tetrazole ring.

    Introduction of the ethoxy-oxoethyl group: This step involves the reaction of the intermediate with ethyl chloroformate in the presence of a base such as triethylamine.

    Formation of the thiophene carboxylate: The final step involves the reaction of the intermediate with methyl thiophene-2-carboxylate under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(5-{2-[(2-ethoxy-2-oxoethyl)amino]-2-adamantyl}-1H-tetraazol-1-yl)-2-thiophenecarboxylate can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties such as conductivity or fluorescence.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.

Mechanism of Action

The mechanism of action of methyl 3-(5-{2-[(2-ethoxy-2-oxoethyl)amino]-2-adamantyl}-1H-tetraazol-1-yl)-2-thiophenecarboxylate depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of multiple functional groups allows for diverse interactions with biological molecules, potentially leading to various therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(2-methoxy-2-oxoethyl)thio propionate: This compound shares some structural similarities but lacks the adamantyl and tetrazole groups.

    2-[(2-Ethoxy-2-oxoethyl)sulfanyl]methylfuran-3-carboxylates: These compounds have similar functional groups but differ in the core structure.

Uniqueness

Methyl 3-(5-{2-[(2-ethoxy-2-oxoethyl)amino]-2-adamantyl}-1H-tetraazol-1-yl)-2-thiophenecarboxylate is unique due to the combination of the adamantyl, tetrazole, and thiophene carboxylate moieties. This unique structure provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H27N5O4S

Molecular Weight

445.5 g/mol

IUPAC Name

methyl 3-[5-[2-[(2-ethoxy-2-oxoethyl)amino]-2-adamantyl]tetrazol-1-yl]thiophene-2-carboxylate

InChI

InChI=1S/C21H27N5O4S/c1-3-30-17(27)11-22-21(14-7-12-6-13(9-14)10-15(21)8-12)20-23-24-25-26(20)16-4-5-31-18(16)19(28)29-2/h4-5,12-15,22H,3,6-11H2,1-2H3

InChI Key

GDMJMTILMVXRBL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNC1(C2CC3CC(C2)CC1C3)C4=NN=NN4C5=C(SC=C5)C(=O)OC

Origin of Product

United States

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